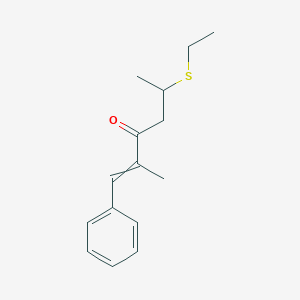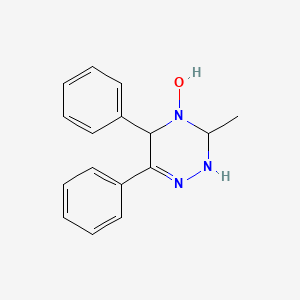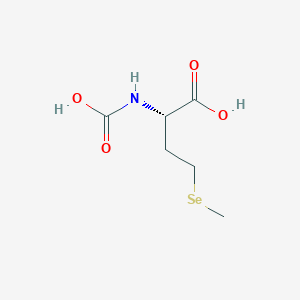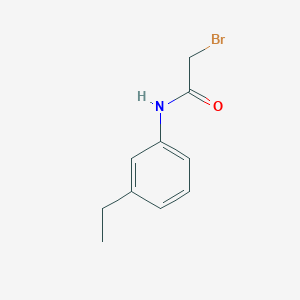
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is an organic compound characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenyl group attached to a hexenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable precursor with ethylsulfanyl groups, followed by the introduction of the phenyl and methyl groups through subsequent reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while maintaining high product quality. The use of advanced technologies such as flow reactors and automated control systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group can form covalent bonds with active sites, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Methylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Propylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
- 5-(Butylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one
Uniqueness
5-(Ethylsulfanyl)-2-methyl-1-phenylhex-1-en-3-one is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. The ethylsulfanyl group provides a balance between hydrophobicity and reactivity, while the phenyl group enhances its stability and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Propiedades
Número CAS |
923038-89-5 |
|---|---|
Fórmula molecular |
C15H20OS |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
5-ethylsulfanyl-2-methyl-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C15H20OS/c1-4-17-13(3)11-15(16)12(2)10-14-8-6-5-7-9-14/h5-10,13H,4,11H2,1-3H3 |
Clave InChI |
RRGALIPXRPFCHN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)CC(=O)C(=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)
![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)


![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14203980.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
